Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate

Description

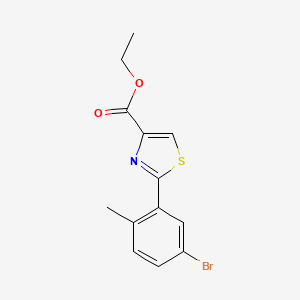

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate (CAS: 1889568-12-0) is a thiazole-based ester featuring a 5-bromo-2-methylphenyl substituent at the 2-position of the thiazole ring. This compound belongs to a broader class of thiazole carboxylates, which are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The bromine and methyl groups on the phenyl ring modulate electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula |

C13H12BrNO2S |

|---|---|

Molecular Weight |

326.21 g/mol |

IUPAC Name |

ethyl 2-(5-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3 |

InChI Key |

YGXYSNHKDHNZCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-methylphenyl isothiocyanate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted thiazoles with various functional groups.

- Oxidized or reduced thiazole derivatives .

Scientific Research Applications

Chemistry: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities .

Biology and Medicine: The compound has shown promise in the development of antimicrobial, antifungal, and anticancer agents. Its derivatives are being studied for their potential to inhibit various biological targets .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methyl substituents enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their substituent variations:

Key Observations :

Key Observations :

- The target compound shares a cyclization pathway with hydrazine-linked analogs but differs in starting materials (e.g., thiobenzamide vs. thiosemicarbazone) .

Anticancer Activity:

- Target Compound: Limited direct data, but analogs like ethyl 2-(1,3-dioxoisoindolin-2-yl)thiazole-4-carboxylate (5a) show IC₅₀ = 0.72 μM against HCT-116 colorectal cancer cells .

- Trifluoromethyl Analog (CAS: 175277-03-9): No activity data, but the CF₃ group may enhance target binding .

Antimicrobial Activity:

Key Observations :

Electronic and Crystallographic Properties

- Nitro-Substituted Analog (CAS: N/A) : SC-XRD reveals π–π stacking and a small HOMO-LUMO gap (4.2 eV) due to conjugation with the nitro group .

- Target Compound : Bromine’s inductive effect may reduce electron density on the thiazole ring compared to nitro or CF₃ groups, altering binding interactions .

ADMET and Physicochemical Properties

- Aminothiazole Derivatives (5a, 5b): Predicted logP = 2.5–3.0, suggesting moderate blood-brain barrier penetration .

Biological Activity

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of a bromine atom and a methyl group on the phenyl ring enhances its reactivity and potential interactions with biological targets. The molecular formula is C₁₁H₁₃BrN₂O₂S, indicating the presence of halogen and functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective antimicrobial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown cytotoxic effects, with IC50 values indicating its potency against specific cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings imply that the compound may act by inducing apoptosis or inhibiting cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which is crucial for both microbial growth and cancer cell proliferation.

- Signal Transduction Modulation : It may alter signaling pathways by interacting with receptors or transcription factors, leading to changes in gene expression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that this compound exhibited superior activity against E. coli compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Anticancer Screening : In vitro studies have shown that this compound significantly reduces cell viability in MCF-7 cells compared to control groups, highlighting its potential for breast cancer treatment .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives indicated that the bromine substitution at the phenyl ring is essential for enhancing biological activity, making this compound a valuable lead in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.